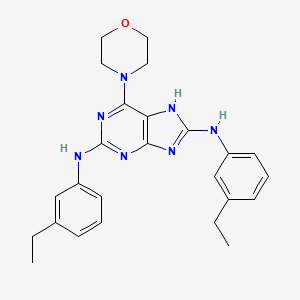
1H-Purine-2,8-diamine, N,N'-bis(3-ethylphenyl)-6-(4-morpholinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of two amine groups at positions 2 and 8, two 3-ethylphenyl groups, and a morpholine group at position 6.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from simple precursors like formamide and glycine, the purine core can be synthesized through cyclization reactions.
Functional Group Introduction:
Substitution with 3-Ethylphenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Attachment of the Morpholine Group: The morpholine group can be introduced through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert nitro groups back to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
“1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” may have applications in various fields:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing their activity or function. The pathways involved would be specific to the target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine: A naturally occurring purine with amine groups at positions 6 and 9.
Guanine: Another natural purine with a ketone group at position 6 and an amine at position 2.
Caffeine: A methylated purine derivative with stimulant properties.
Uniqueness
“1H-Purine-2,8-diamine, N,N’-bis(3-ethylphenyl)-6-(4-morpholinyl)-” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purines.
Eigenschaften
CAS-Nummer |
682337-74-2 |
|---|---|
Molekularformel |
C25H29N7O |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
2-N,8-N-bis(3-ethylphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C25H29N7O/c1-3-17-7-5-9-19(15-17)26-24-28-21-22(29-24)30-25(27-20-10-6-8-18(4-2)16-20)31-23(21)32-11-13-33-14-12-32/h5-10,15-16H,3-4,11-14H2,1-2H3,(H3,26,27,28,29,30,31) |
InChI-Schlüssel |
LYFJXNJDZLKLTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=CC(=C4)CC)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)
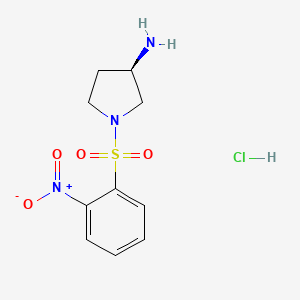
![2H-Indol-2-one, 3-[[2-(ethenyloxy)ethyl]imino]-1,3-dihydro-, (3E)-](/img/structure/B12514682.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)
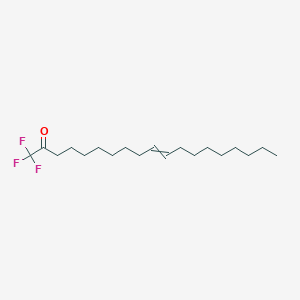
![4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid](/img/structure/B12514702.png)
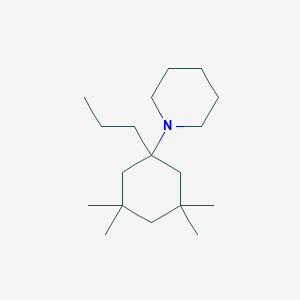
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)
![Imidazo[1,2-a]pyrazin-2-amine hydrobromide](/img/structure/B12514711.png)
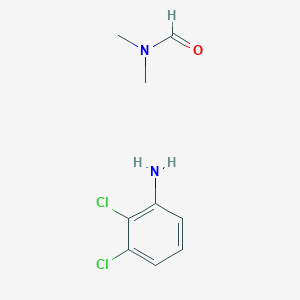
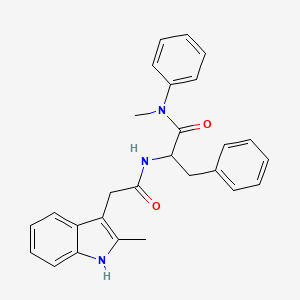
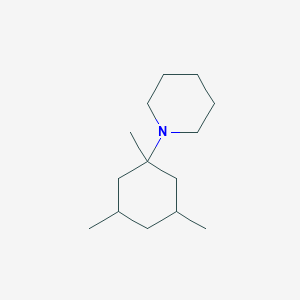
![3-[5-Bromo-4-methyl-2-(morpholin-2-ylmethoxy)phenyl]-1-(5-methylpyrazin-2-YL)urea](/img/structure/B12514727.png)
![1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-](/img/structure/B12514732.png)
